molecular formula C15H13ClN2O B397479 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole CAS No. 313977-08-1

1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole

Cat. No.: B397479
CAS No.: 313977-08-1
M. Wt: 272.73g/mol
InChI Key: WYJHITBILJDWSS-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of cell death in cancer cells .

Comparison with Similar Compounds

1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-5-7-13(8-6-12)19-10-9-18-11-17-14-3-1-2-4-15(14)18/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJHITBILJDWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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